molecular formula C4ClF6NO2 B14410375 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole CAS No. 82985-92-0

5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole

Cat. No.: B14410375
CAS No.: 82985-92-0
M. Wt: 243.49 g/mol
InChI Key: VHUOWESJXSBVKY-UHFFFAOYSA-N
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Description

5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole is a synthetic organic compound that belongs to the class of dioxazoles. These compounds are characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. The presence of chloro and trifluoromethyl groups can significantly influence the chemical properties and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloro-substituted precursor with a trifluoromethylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This might include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Addition Reactions: The trifluoromethyl groups can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions might include bases, acids, oxidizing agents, reducing agents, and specific catalysts. The conditions would vary depending on the desired transformation, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction could lead to changes in the oxidation state of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or reagent in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3,5-bis(trifluoromethyl)-1,2,4-oxadiazole
  • 5-Chloro-3,5-bis(trifluoromethyl)-1,3,4-thiadiazole
  • 5-Chloro-3,5-bis(trifluoromethyl)-1,2,3-triazole

Comparison

Compared to these similar compounds, 5-Chloro-3,5-bis(trifluoromethyl)-5H-1,4,2-dioxazole might exhibit unique reactivity and properties due to the presence of the dioxazole ring

Properties

CAS No.

82985-92-0

Molecular Formula

C4ClF6NO2

Molecular Weight

243.49 g/mol

IUPAC Name

5-chloro-3,5-bis(trifluoromethyl)-1,4,2-dioxazole

InChI

InChI=1S/C4ClF6NO2/c5-3(4(9,10)11)13-1(12-14-3)2(6,7)8

InChI Key

VHUOWESJXSBVKY-UHFFFAOYSA-N

Canonical SMILES

C1(=NOC(O1)(C(F)(F)F)Cl)C(F)(F)F

Origin of Product

United States

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